molecular formula C21H21NO2 B270406 N-benzyl-2-(6-methoxynaphthalen-2-yl)propanamide

N-benzyl-2-(6-methoxynaphthalen-2-yl)propanamide

Cat. No. B270406
M. Wt: 319.4 g/mol
InChI Key: LCSGTBKEHQPHFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-(6-methoxynaphthalen-2-yl)propanamide, also known as BMN-673, is a poly (ADP-ribose) polymerase (PARP) inhibitor. It is a small molecule that has been shown to have anti-tumor activity in preclinical studies. BMN-673 has been found to be effective in the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer.

Mechanism of Action

N-benzyl-2-(6-methoxynaphthalen-2-yl)propanamide works by inhibiting the activity of PARP enzymes, which are involved in repairing DNA damage in cells. When cancer cells are exposed to N-benzyl-2-(6-methoxynaphthalen-2-yl)propanamide, they are unable to repair DNA damage, which leads to their death. N-benzyl-2-(6-methoxynaphthalen-2-yl)propanamide has been found to be particularly effective in cancer cells that have defects in DNA repair pathways, such as those with BRCA mutations.
Biochemical and Physiological Effects:
N-benzyl-2-(6-methoxynaphthalen-2-yl)propanamide has been shown to have a potent cytotoxic effect on cancer cells, while sparing normal cells. It has been found to induce apoptosis, or programmed cell death, in cancer cells. N-benzyl-2-(6-methoxynaphthalen-2-yl)propanamide has also been found to inhibit tumor growth and metastasis in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the advantages of N-benzyl-2-(6-methoxynaphthalen-2-yl)propanamide is its potency and selectivity for cancer cells. It has been found to have a low toxicity profile in preclinical studies. However, one limitation of N-benzyl-2-(6-methoxynaphthalen-2-yl)propanamide is its high cost, which may limit its use in clinical settings.

Future Directions

There are several potential future directions for the study of N-benzyl-2-(6-methoxynaphthalen-2-yl)propanamide. One area of research is the development of combination therapies that include N-benzyl-2-(6-methoxynaphthalen-2-yl)propanamide with other anti-cancer agents. Another area of research is the identification of biomarkers that can predict response to N-benzyl-2-(6-methoxynaphthalen-2-yl)propanamide. Additionally, the development of more potent and selective PARP inhibitors is an active area of research.

Synthesis Methods

The synthesis of N-benzyl-2-(6-methoxynaphthalen-2-yl)propanamide involves a multistep process that starts with the reaction of 6-methoxynaphthalene-2-carboxylic acid with benzylamine to form N-benzyl-6-methoxynaphthalene-2-carboxamide. The resulting compound is then reacted with 2-bromo-3-methylbutyryl chloride to form N-benzyl-2-(6-methoxynaphthalen-2-yl)propanamide.

Scientific Research Applications

N-benzyl-2-(6-methoxynaphthalen-2-yl)propanamide has been extensively studied in preclinical and clinical studies for its anti-tumor activity. It has been found to be effective in the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer. N-benzyl-2-(6-methoxynaphthalen-2-yl)propanamide has been shown to have a potent cytotoxic effect on cancer cells, while sparing normal cells.

properties

Product Name

N-benzyl-2-(6-methoxynaphthalen-2-yl)propanamide

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

N-benzyl-2-(6-methoxynaphthalen-2-yl)propanamide

InChI

InChI=1S/C21H21NO2/c1-15(21(23)22-14-16-6-4-3-5-7-16)17-8-9-19-13-20(24-2)11-10-18(19)12-17/h3-13,15H,14H2,1-2H3,(H,22,23)

InChI Key

LCSGTBKEHQPHFM-UHFFFAOYSA-N

SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NCC3=CC=CC=C3

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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